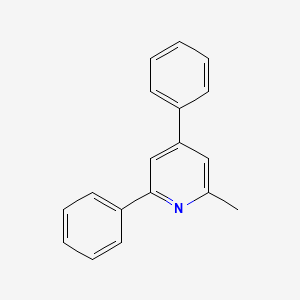

2-Methyl-4,6-diphenylpyridine

Description

Overview of Pyridine (B92270) Chemistry in Modern Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental structure in organic chemistry. nih.gov First isolated from coal tar in the 19th century, its unique electronic structure and reactivity have made it a versatile building block in a vast array of chemical syntheses. clockss.org In contemporary research, pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring influences its chemical properties, rendering it a weak base and susceptible to various chemical modifications. nih.gov The exploration of pyridine chemistry continues to yield novel compounds with tailored properties, driving advancements across multiple scientific disciplines. clockss.org

Significance of Substituted Pyridine Systems in Advanced Materials and Catalysis

Substituted pyridines, which are pyridine rings with various functional groups attached, are of paramount importance in the fields of advanced materials and catalysis. Their ability to act as ligands for metal catalysts is a key feature, enabling the development of highly selective and efficient catalytic systems for a wide range of organic transformations. In materials science, the incorporation of substituted pyridine moieties into polymer chains or as standalone molecules has led to the creation of materials with unique optical, electronic, and thermal properties. For instance, certain diphenylpyridine derivatives have been investigated as fluorescent sensors for monitoring polymerization processes and for their potential in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Research Context of 2-Methyl-4,6-diphenylpyridine within Pyridine Chemistry

This compound is a specific substituted pyridine that has garnered attention within the scientific community. Its structural framework, featuring a methyl group and two phenyl groups on the pyridine ring, gives rise to distinct physicochemical properties. Research into this compound and its close derivatives often falls into several key areas: the development of novel synthetic methodologies, the investigation of its photophysical properties, and its potential applications in catalysis and materials science. Studies have explored its synthesis through various means, including cobalt-catalyzed cyclotrimerization reactions and one-pot condensation methods. arkat-usa.orgresearchgate.net Furthermore, the broader class of diphenylpyridines is being explored for applications such as anti-influenza agents, highlighting the potential for discovering new functionalities within this family of compounds. acs.org

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed overview of this compound. The primary objectives are to:

Detail the known synthetic routes to this compound and its derivatives.

Present its key physicochemical properties based on available data.

Discuss its relevance and potential applications in the context of advanced materials and catalysis, drawing from research on closely related diphenylpyridine systems.

The following sections will adhere strictly to this scope, presenting scientifically accurate information based on published research.

Detailed Research Findings

Synthesis and Properties of this compound

The synthesis of this compound and its derivatives has been approached through several synthetic strategies. One notable method involves the cyclocotrimerization of phenylacetylene (B144264) with acetonitrile, catalyzed by cobalt complexes, which can yield a mixture of this compound and 2-methyl-3,6-diphenylpyridine (B8493022). arkat-usa.org Another approach is the reaction of dialkyl-N-silylimines with 1,3-diaryl-2-propen-1-one in the presence of a strong base like lithium diisopropylamide (LDA), which can produce various 2,3-dialkyl-4,6-diphenylpyridine derivatives. clockss.org

Microwave-assisted synthesis has also been employed for the efficient production of related compounds, such as 2-methyl-4,6-diarylpyridine-3-carbonitriles, from chalcones and 3-aminobut-2-enenitrile. jocpr.com Additionally, one-pot condensation reactions of aromatic aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) have been developed for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives. researchgate.net

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C18H15N | PubChem nih.gov |

| Molecular Weight | 245.3 g/mol | PubChem nih.gov |

| CAS Number | 1912-16-9 | Chemsrc chemsrc.com |

Applications in Catalysis and Advanced Materials

While specific catalytic applications for this compound are not extensively documented, the broader class of substituted pyridines is widely used in catalysis. The nitrogen atom of the pyridine ring can coordinate with a variety of metal centers, making these compounds effective ligands in transition metal catalysis. For example, iridium complexes with substituted pyridine ligands have been studied for their catalytic activity in various transformations. acs.org The steric and electronic properties of the substituents on the pyridine ring, such as the methyl and phenyl groups in this compound, can be tuned to modulate the activity and selectivity of the catalyst.

In the realm of advanced materials, diphenylpyridine derivatives have shown promise as fluorescent materials. nih.gov Research on 2,6-diphenylpyridine-based fluorophores has demonstrated that their photophysical properties can be altered by changing the substituents on the phenyl rings. researchgate.net These compounds have been investigated as fluorescent probes for monitoring photopolymerization processes, where changes in the fluorescence spectrum can indicate the progress of the polymerization reaction. nih.govmdpi.com The study of 2,6-diphenylpyridine (B1197909) derivatives for use in organic light-emitting diodes (OLEDs) further underscores the potential of this class of compounds in materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1912-16-9 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

2-methyl-4,6-diphenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16/h2-13H,1H3 |

InChI Key |

KPUJGVVPKGQHPF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4,6 Diphenylpyridine and Its Derivatives

Conventional Synthetic Routes for Pyridine (B92270) Ring Formation

Conventional methods for pyridine synthesis often involve the condensation of carbonyl compounds and a nitrogen source, leading to the formation of the heterocyclic ring. These methods are well-established and provide access to a wide variety of substituted pyridines.

Multi-component Condensation Reactions (e.g., Hantzsch-type, Chalcone-based)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. globalresearchonline.net This approach is atom-economical and simplifies the synthesis process. nih.gov

Hantzsch-type Pyridine Synthesis:

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. alfa-chemistry.comwikipedia.org The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org While the original Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to access unsymmetrical derivatives. thermofisher.com

A general scheme for the Hantzsch synthesis of a polysubstituted pyridine is as follows:

Step 1: Knoevenagel Condensation: One equivalent of the β-keto ester reacts with an aldehyde.

Step 2: Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form an enamine.

Step 3: Michael Addition and Cyclization: The enamine adds to the product of the Knoevenagel condensation, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Step 4: Oxidation: The 1,4-dihydropyridine is oxidized to the final pyridine product.

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) (2 equiv.) | - | Ammonium acetate | p-Toluenesulfonic acid, Solvent-free | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-96 |

Chalcone-based Pyridine Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of various heterocyclic compounds, including 2,4,6-triarylpyridines. These reactions typically proceed through a one-pot condensation of a chalcone (B49325), a ketone, and a nitrogen source, often ammonium acetate, in the presence of a catalyst. organic-chemistry.org The reaction involves a Michael addition of the ketone to the chalcone, followed by cyclization and aromatization. researchgate.net

One-pot syntheses are particularly advantageous as they reduce the need for purification of intermediates, saving time and resources. researchgate.net For instance, the reaction of a chalcone with an acetophenone (B1666503) derivative and ammonium acetate in a suitable solvent like glacial acetic acid can efficiently produce 2,4,6-triarylpyridines. organic-chemistry.org

| Chalcone | Ketone | Nitrogen Source | Solvent/Catalyst | Product | Yield (%) |

| 1,3-Diphenylpropenone | Acetophenone | Ammonium acetate | Glacial Acetic Acid | 2,4,6-Triphenylpyridine (B1295210) | Not Specified |

| 4,4'-Difluoro chalcone | Substituted acetophenones | Ammonium acetate | Glacial Acetic Acid | 2,4,6-Triaryl pyridines | Not Specified |

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental strategies for the construction of cyclic systems, including the pyridine ring. These methods involve the formation of one or more rings from an acyclic precursor.

Cyclization of 1,5-Diketones:

A common approach to pyridine synthesis is the cyclization of 1,5-dicarbonyl compounds with a nitrogen source. The 1,5-diketone precursor can be synthesized through various methods, including the Michael addition of a ketone to an α,β-unsaturated ketone (a chalcone). acs.org Once the 1,5-diketone is formed, treatment with a nitrogen source such as hydroxylamine (B1172632) hydrochloride or ammonium acetate leads to the formation of the pyridine ring. acs.org

Annulation Strategies:

Annulation refers to the process of building a new ring onto an existing molecule. rsc.org Various annulation strategies have been developed for pyridine synthesis. For example, a [3+3] annulation strategy can be employed, where a three-carbon synthon reacts with a three-atom synthon containing a nitrogen atom. Lewis acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and enamines can lead to the formation of substituted pyridines in good to high yields. nih.gov

Specific Reaction Pathways for 2-Methyl-4,6-diphenylpyridine Synthesis (e.g., Hosomi–Sakurai Addition pathway)

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, this often involves the use of alternative energy sources like microwaves and ultrasound to accelerate reactions, reduce energy consumption, and improve yields. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. globalresearchonline.netnih.gov

The synthesis of 2,4,6-trisubstituted pyridines, including derivatives of this compound, can be efficiently achieved through one-pot, multi-component reactions under microwave irradiation. For example, the reaction of acetophenones, benzaldehydes, and ammonium acetate can be carried out without a catalyst under microwave irradiation to afford 2,4,6-triarylpyridines.

| Reactants | Conditions | Reaction Time | Product | Yield (%) |

| Acetophenone, Benzaldehyde, Ammonium Acetate | Microwave, Catalyst-free | Minutes | 2,4,6-Triphenylpyridine | High |

| 1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, Ketone, Ammonium acetate | Microwave, Water | Not Specified | 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine | 90 |

Ultrasound-Induced Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. wikipedia.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. nih.gov

Ultrasound irradiation has been successfully applied to the Hantzsch synthesis of 1,4-dihydropyridines, leading to higher yields in shorter reaction times compared to conventional heating. wikipedia.org For instance, the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate under ultrasonic irradiation in the presence of a catalyst can yield the corresponding 1,4-dihydropyridine in high yield. wikipedia.org Similarly, chalcone synthesis, a key step in some pyridine syntheses, is significantly accelerated by ultrasound. mdpi.com The synthesis of 2-amino-4,6-diaryl pyrimidines from enones and guanidine (B92328) has been achieved with ultrasound for solvation followed by microwave for the heterocyclization, demonstrating a combined green approach. researchgate.net

| Reactants | Conditions | Reaction Time | Product | Yield (%) |

| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Ultrasound, PTSA, Aqueous micelles | Not Specified | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 |

| Chalcone derivatives, Thiourea | Ultrasound, KOH, Ethanol (B145695) | 20-29 min | 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | 73-82 |

Solvent-Free Reaction Conditions

The synthesis of substituted pyridines, including this compound, under solvent-free conditions represents a significant advancement in green chemistry. This methodology minimizes waste and often avoids the use of hazardous organic solvents. researchgate.net A prominent approach involves the one-pot condensation of an aldehyde, a ketone, and a nitrogen source, heated together without any solvent. scirp.orgsemanticscholar.org For the specific synthesis of 2,4,6-triarylpyridines, this typically involves reacting an aromatic aldehyde, an acetophenone derivative, and ammonium acetate at elevated temperatures (e.g., 120°C). scirp.orgsemanticscholar.org

This method is notable for its simplicity, high atom economy, and often straightforward product isolation. researchgate.net The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/aromatization steps. The absence of a solvent can lead to faster reaction times and higher yields due to the high concentration of reactants. researchgate.net Research has demonstrated that this solventless approach is not only efficient but also can be coupled with recyclable catalysts, further enhancing its environmental credentials. scirp.orgsemanticscholar.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as versatile and environmentally benign reaction media for organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility characteristics. nih.gov In the context of pyridine synthesis, ILs can act as both the solvent and a catalyst promoter. For instance, the one-pot, multi-component synthesis of 2-aminopyridine-3-carbonitrile derivatives, which are structurally related to the target compound, has been successfully carried out in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). researchgate.net

This method involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium acetate in the ionic liquid. The use of [Bmim][BF4] facilitates the reaction, leading to high yields in relatively short reaction times (4-5.5 hours) at moderate temperatures (60°C). researchgate.net The ionic liquid can often be recovered and reused, making the process more sustainable. The synthesis of pyridinium-based ionic liquids themselves has been refined, allowing for a wide range of tailored solvents for specific chemical transformations. nih.govtubitak.gov.tr

Catalytic Approaches for this compound Synthesis

Catalysis is central to the efficient synthesis of complex molecules like this compound, offering pathways with higher yields, selectivity, and milder reaction conditions.

Heterogeneous Catalysis (e.g., Montmorillonite K10 Clay, ZSM-5)

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture and potential for recycling. nih.gov

Montmorillonite K10 Clay: This acidic clay has proven to be a highly effective, inexpensive, and reusable solid acid catalyst for the synthesis of 2,4,6-trisubstituted pyridines under solvent-free conditions. scirp.orgsemanticscholar.orgresearchgate.net The reaction involves the cyclo-condensation of aromatic ketones and aldehydes with ammonium acetate at 120°C. scirp.orgsemanticscholar.org Montmorillonite K10's acidic sites are crucial for catalyzing the condensation and cyclization steps. nih.govnih.gov This method is characterized by high selectivity, with yields of up to 97%, and a simple work-up procedure that avoids column chromatography. scirp.orgsemanticscholar.org The catalyst can be filtered off, washed, dried, and reused for several cycles without a significant loss of activity, highlighting the process's green credentials. scirp.orgsemanticscholar.orgresearchgate.net

| Reactants | Catalyst | Conditions | Yield | Reference |

| Benzaldehyde, Acetophenone, NH₄OAc | Montmorillonite K10 | 120°C, Solvent-free | 95% | scirp.orgsemanticscholar.org |

| 4-Cl-Benzaldehyde, Acetophenone, NH₄OAc | Montmorillonite K10 | 120°C, Solvent-free | 97% | scirp.orgsemanticscholar.org |

| 4-MeO-Benzaldehyde, Acetophenone, NH₄OAc | Montmorillonite K10 | 120°C, Solvent-free | 92% | scirp.orgsemanticscholar.org |

ZSM-5 Zeolite: Zeolites like ZSM-5 are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites, making them valuable catalysts in organic synthesis. nih.gov While widely used in various industrial processes, their application in the synthesis of highly substituted pyridines is an area of growing interest. rsc.org The shape-selective nature and thermal stability of ZSM-5 can influence product distribution. nih.gov Hierarchical ZSM-5 zeolites, which possess both micropores and mesopores, can overcome diffusion limitations often encountered with bulky molecules, potentially improving catalytic efficiency for the synthesis of compounds like this compound. rsc.orgresearchgate.net The acidic properties of ZSM-5 can be tailored, and it has been shown to catalyze reactions such as Claisen-Schmidt condensation, a key step in pyridine formation. rsc.orgdtu.dk

Metal-Catalyzed Cyclotrimerization Reactions (e.g., Cobalt(III)-catalyzed, Copper(II)-catalyzed, Rhodium(III)-catalyzed)

The [2+2+2] cyclotrimerization of alkynes and nitriles is a powerful and atom-economical method for constructing the pyridine ring. rsc.org

Cobalt-Catalyzed Reactions: Cobalt complexes are particularly effective catalysts for the co-oligomerization of two alkyne molecules and one nitrile molecule to form pyridines. acs.org This reaction, first reported by Wakatsuki and Yamazaki, typically proceeds via a cobaltacyclopentadiene intermediate. acs.org Various cobalt catalysts, including CpCo(CO)₂ (where Cp is cyclopentadienyl), have been employed. acs.orgresearchgate.net The development of water-soluble cobalt(I) catalysts has enabled these reactions to be performed under purely thermal conditions in aqueous solutions, accommodating a wide range of functional groups. acs.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been employed in various strategies for pyridine synthesis. One approach involves a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary amine. nih.gov Copper catalysts are also effective in Ullmann-type couplings followed by intramolecular cyclization to produce substituted quinazolines, a related class of N-heterocyles, demonstrating their utility in C-N bond formation. organic-chemistry.org Other copper-catalyzed reactions leading to nitrogen heterocycles involve mechanisms like aziridination and cyclization of amino-coumarins. cmu.eduencyclopedia.pub

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for mediating C-H activation and functionalization, which provides a modern route to substituted pyridines. nih.govnih.govresearchgate.net For instance, rhodium(III) catalysts can direct the functionalization of C-H bonds in 2-phenylpyridines. researchgate.net Rhodium complexes also catalyze cycloaddition reactions for the synthesis of other nitrogen heterocycles, such as the reaction of 1-tosyl-1,2,3-triazoles with isoxazoles to form 2-aroylpyrimidines, showcasing their ability to facilitate complex molecular rearrangements. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Cobalt (Co) | [2+2+2] Cyclotrimerization | Atom-economical, effective for alkyne-nitrile coupling, can be performed in aqueous media. | acs.orgacs.orgnih.gov |

| Copper (Cu) | Condensation/Coupling | Synergistic catalysis with amines, versatile for C-N bond formation. | nih.govorganic-chemistry.org |

| Rhodium (Rh) | C-H Activation/Cycloaddition | Enables direct functionalization of pre-existing rings, facilitates complex rearrangements. | nih.govresearchgate.netnih.gov |

Aminocatalysis in Pyridine Formation

Aminocatalysis refers to reactions catalyzed by amines or their derivatives. In the context of pyridine synthesis, ammonium acetate is frequently used not just as a nitrogen source but also as a catalyst in Hantzsch-type reactions and related condensations. scirp.orgsemanticscholar.org Furthermore, a sophisticated approach involves the synergistic catalysis of a copper(I) salt and a secondary ammonium salt (or amine) for the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. This dual catalytic system merges iminium catalysis with the redox activity of the copper catalyst to construct the pyridine ring under mild, redox-neutral conditions. nih.gov This method is modular and tolerates a broad range of functional groups.

Synthesis of Structural Derivatives and Analogs of this compound

The synthesis of structural derivatives and analogs of this compound is readily achievable by modifying the starting materials in the established synthetic routes. For multicomponent condensation reactions, varying the aldehyde and ketone components allows for the introduction of a wide array of substituents onto the pyridine core. scirp.orgsemanticscholar.org

For example, using substituted benzaldehydes or different acetophenones in the Montmorillonite K10-catalyzed reaction leads directly to pyridines with diverse aryl groups at the 4- and 6-positions. scirp.orgsemanticscholar.org Similarly, replacing one of the ketone components can introduce different alkyl or aryl groups at the 2-position. nih.gov Metal-catalyzed C-H functionalization offers a different strategy, allowing for the late-stage modification of a pre-formed 2-phenylpyridine (B120327) core to introduce new functional groups. nih.govresearchgate.netmdpi.com The synthesis of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines, which are aza-analogs of the target pyridine, can be achieved by reacting chalcone derivatives with guanidine hydrochloride. researchgate.net These modular approaches provide chemists with powerful tools to generate libraries of related compounds for further study.

Introduction of Functional Groups (e.g., amino, cyano, azido (B1232118), methoxy (B1213986), fluoro)

The functionalization of the this compound scaffold can be achieved either by incorporating functionalized precursors during the ring synthesis or by modifying the pre-formed pyridine ring.

Amino and Cyano Groups: The simultaneous introduction of amino and cyano groups is commonly accomplished through one-pot, multicomponent reactions. A prevalent method involves the condensation of a chalcone (or its precursors, an aldehyde and an acetophenone), malononitrile, and a nitrogen source like ammonium acetate. researchgate.netmdpi.com This reaction, often carried out in a solvent like ethanol under reflux, efficiently yields 2-amino-4,6-diarylpyridine-3-carbonitriles. mdpi.com The use of various catalysts, including ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), has been shown to improve reaction times and yields. researchgate.net The mechanism involves the initial formation of an α,β-unsaturated ketone (chalcone), which then reacts with malononitrile and ammonia (from ammonium acetate) to form the substituted pyridine ring. researchgate.net

Azido Group: The azido group is typically introduced onto a pre-existing heterocyclic amine. A common strategy involves the conversion of an amino-substituted pyridine derivative into a diazonium salt, which is then displaced by an azide (B81097) anion (N₃⁻). For instance, amino groups on a triarylpyridine scaffold can be converted to the corresponding azides. researchgate.net Furthermore, selective reduction of polyazidopyridines has been demonstrated, indicating that multiple azido groups can be incorporated and then selectively transformed. researchgate.net For example, treatment of 2,4,6-triazidopyridines with stannous chloride (SnCl₂) in methanol (B129727) results in the regioselective reduction of the azido group at the 4-position (γ-position) to an amino group, leaving the azido groups at the 2- and 6-positions (α-positions) intact. researchgate.net

Methoxy Group: The introduction of a methoxy group is most frequently achieved by utilizing a starting material that already bears this functionality. For instance, in the synthesis of 2,4,6-triarylpyridines, a methoxy-substituted acetophenone or benzaldehyde can be used. mdpi.com This approach places the methoxy group on one of the pendant phenyl rings. A study on 2-amino-4,6-diphenylnicotinonitriles demonstrated the synthesis of derivatives with 3-methoxy and 4-methoxy groups on the phenyl rings by starting with the corresponding substituted acetophenones and benzaldehydes. mdpi.com Direct methoxylation of the pyridine ring is less common but can be a potential route for specific isomers.

Fluoro Group: Fluorine atoms can be incorporated into the diphenylpyridine structure using several methods. Similar to the methoxy group, using fluorinated starting materials like 4-fluoroacetophenone or 4-fluorobenzaldehyde (B137897) in a multicomponent reaction leads to fluoro-substituted phenyl rings on the pyridine core. researchgate.net Alternatively, direct fluorination of a pre-formed ring system can be performed. Electrophilic fluorinating agents, such as Selectfluor®, are used to introduce fluorine onto heterocyclic rings. nih.gov For example, the fluorination of 1,2-dihydropyridine precursors with Selectfluor® yields fluorinated dihydropyridines, which can then be aromatized to the corresponding fluorinated pyridines. nih.gov

| Functional Group | Synthetic Method | Starting Materials Example | Resulting Derivative Example |

| Amino & Cyano | One-pot multicomponent reaction | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) researchgate.netmdpi.com |

| Azido | Diazotization of amine, followed by azide substitution | 4-Amino-2,6-diphenylpyridine | 4-Azido-2,6-diphenylpyridine |

| Methoxy | Multicomponent reaction using substituted precursors | 4-Methoxybenzaldehyde (B44291), Acetophenone, Ammonium Acetate | 2-Phenyl-4-(4-methoxyphenyl)-6-methylpyridine mdpi.com |

| Fluoro | Multicomponent reaction using substituted precursors | 4-Fluorobenzaldehyde, Acetophenone, Ammonium Acetate | 4-(4-Fluorophenyl)-2,6-diphenylpyridine researchgate.net |

| Fluoro | Electrophilic fluorination of a dihydropyridine (B1217469) intermediate | 2-Methyl-5-nitro-1,2-dihydropyridine, Selectfluor® | 3-Fluoro-2-methyl-5-nitro-pyridine derivative nih.gov |

Substitution Patterns and Their Synthetic Routes

The substitution pattern on the this compound core, particularly on the phenyl rings, is readily controlled by the choice of starting materials in multicomponent synthesis strategies. The Krohnke pyridine synthesis and related one-pot procedures are exceptionally versatile for this purpose.

The most common and efficient route to achieve diverse substitution patterns on the 2- and 6-phenyl rings is the one-pot condensation of two equivalents of a substituted acetophenone with one equivalent of a substituted benzaldehyde and a nitrogen source, typically ammonium acetate. researchgate.net By varying the substituents on the acetophenone (e.g., methyl, methoxy, chloro) and the benzaldehyde, a vast library of 2,4,6-triarylpyridines with different electronic and steric properties can be generated. For example, reacting 4-chloroacetophenone with 4-methoxybenzaldehyde yields a pyridine with 4-chlorophenyl groups at the 2- and 6-positions and a 4-methoxyphenyl (B3050149) group at the 4-position.

An alternative approach allows for different substituents at the 2- and 6-positions. This involves a stepwise synthesis, often starting with the formation of a chalcone (an α,β-unsaturated ketone) from a substituted acetophenone and a substituted benzaldehyde. researchgate.net This chalcone is then reacted with a different acetophenone in the presence of ammonium acetate to form the asymmetrically substituted pyridine.

Catalysts play a crucial role in these syntheses. Various catalysts, from simple acids like glacial acetic acid to heteropolyacids and magnetic nanoparticles, have been employed to improve yields and reaction conditions. researchgate.netresearchgate.net Solvent-free conditions using catalysts like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) have also been developed, offering a more environmentally friendly approach. rasayanjournal.co.in

| Synthetic Route | Reactants | Catalyst/Conditions | Resulting Substitution Pattern |

| Symmetrical One-Pot Synthesis | 2 eq. Acetophenone, 1 eq. Benzaldehyde, Ammonium Acetate | Tetrabutylammonium hydrogen sulphate (TBAHS), 80 °C, Solvent-free | Symmetrical 2,6-diaryl substitution, 4-aryl substitution rasayanjournal.co.in |

| Asymmetrical One-Pot Synthesis | 1 eq. 4,4'-Difluoro chalcone, 1 eq. Substituted Acetophenone, Ammonium Acetate | Glacial Acetic Acid | Asymmetrical 2,6-diaryl substitution researchgate.net |

| Lewis Acid-Controlled MCR | Aromatic Ketones, Aromatic Aldehydes, Hexamethyldisilazane (HMDS) | Lewis Acid (e.g., TMSOTf), Microwave Irradiation | Varied triaryl substitution patterns rsc.org |

| Nanoparticle Catalysis | Acetophenones, Aryl Aldehydes, Ammonium Acetate | Fe₃O₄/Hydrotalcite-Co Nanoparticles, Reflux, Solvent-free | Varied triaryl substitution patterns |

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of pyridine synthesis, ensuring that functional groups are placed at the desired positions on the heterocyclic ring. While many multicomponent reactions leading to 2,4,6-trisubstituted pyridines are inherently regioselective due to the reaction mechanism, specific strategies have been developed to control the outcome when isomeric products are possible.

One challenge arises in cycloaddition reactions where reactants are unsymmetrical. For example, the nickel-catalyzed [4+2] cycloaddition of N-Ts-3-azetidinone with internal alkynes bearing two sterically similar alkyl groups often results in poor regioselectivity. A successful strategy to overcome this involves using 1,3-enynes as surrogates for the alkyne. The electronic bias of the enyne system directs the cycloaddition, allowing for the selective synthesis of a single regioisomer of the resulting dihydropyridinone, which can then be aromatized to a specifically substituted pyridine. liverpool.ac.uk By judiciously choosing the substitution pattern on the enyne, complementary access to each regioisomer of the final pyridine product can be achieved. liverpool.ac.uk

Another form of regioselectivity is demonstrated in the functional group manipulation of an already formed pyridine ring. As mentioned previously, the selective reduction of 2,4,6-triazidopyridines is a prime example. The azido group at the 4-position is preferentially reduced over the azido groups at the 2- and 6-positions. researchgate.net This difference in reactivity is attributed to the non-equivalent distribution of electron density at the α- (2,6) and γ- (4) positions of the pyridine ring, allowing for regioselective chemical transformations.

In the context of building the ring, eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reactions have been developed for the regioselective synthesis of other heterocycles like pyrazoles. mdpi.com In these reactions, the regioselectivity is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (the alkene component) and the lowest unoccupied molecular orbital (LUMO) of the dipole (the nitrilimine) dictates the orientation of the addition. mdpi.com Similar principles can be applied to control regioselectivity in the synthesis of pyridine derivatives through related cycloaddition pathways.

| Strategy | Reaction Type | Key Principle | Outcome |

| Use of Alkyne Surrogates | [4+2] Cycloaddition | Using a 1,3-enyne instead of a symmetric internal alkyne introduces electronic bias. liverpool.ac.uk | Selective formation of one regioisomer of the resulting substituted pyridine. liverpool.ac.uk |

| Selective Functional Group Transformation | Reduction | Exploiting the differential electronic properties of the α- and γ-positions of the pyridine ring. researchgate.net | Regioselective reduction of the γ-azido group in 2,4,6-triazidopyridines. researchgate.net |

| Frontier Molecular Orbital Control | 1,3-Dipolar Cycloaddition | Controlling the HOMO-LUMO interaction between the dipole and dipolarophile components. mdpi.com | High regioselectivity in the formation of the heterocyclic ring. mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 4,6 Diphenylpyridine

Mechanistic Investigations of Formation Reactions

The synthesis of the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this fundamental scaffold. The formation of 2-Methyl-4,6-diphenylpyridine often involves multi-component condensation reactions, where several simple starting materials combine in a single pot to form the more complex pyridine product. These reactions are valued for their efficiency and atom economy. acsgcipr.org

Several named reactions can be adapted for the synthesis of polysubstituted pyridines like this compound. These include the Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses, each with its own characteristic set of precursors and mechanistic pathways. acsgcipr.org

Hantzsch Pyridine Synthesis: This method typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849). wikipedia.org The initial steps involve the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation between the aldehyde and the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration. The final step is an oxidation to achieve the aromatic pyridine ring. acsgcipr.orgwikipedia.org

Guareschi-Thorpe Reaction: This synthesis utilizes a β-diester, a cyanoacetate (B8463686) or cyanoacetamide, and ammonium (B1175870) acetate (B1210297). nih.govrsc.orgrsc.org The proposed mechanism initiates with the aminolysis of the cyanoacetic ester to form cyanoacetamide. This is followed by an aldol-type condensation with a β-ketoester to generate a 1,5-dicarbonyl intermediate, which then cyclizes and dehydrates to yield the substituted pyridine. nih.govrsc.org The role of ammonium carbonate can be dual, acting as both the nitrogen source and a promoter for the reaction. nih.govrsc.orgrsc.org

Kröhnke Pyridine Synthesis: A versatile method for creating highly functionalized pyridines, the Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, often ammonium acetate. wikipedia.orgwikipedia.orgresearchgate.net The mechanism begins with the formation of a Michael adduct, which tautomerizes to a 1,5-dicarbonyl compound. Subsequent addition of ammonia, dehydration to an imine, and further cyclization and aromatization lead to the final pyridine product. wikipedia.org Variations of this method exist, such as using enamino nitriles in place of the α-pyridinium methyl ketone. wikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgchemistnotes.com The synthesis often requires high temperatures and a catalyst, such as modified alumina (B75360) or silica. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations to construct the pyridine ring. wikipedia.org

A plausible general mechanism for a one-pot, three-component synthesis of a polysubstituted pyridine from an aldehyde, a ketone, and a nitrogen source (like ammonium acetate) can be proposed. Initially, the aldehyde condenses with the ketone to form an α,β-unsaturated ketone. Concurrently, another molecule of the ketone reacts with ammonia to form an enamine or imine. These two intermediates then undergo a Michael addition, followed by cyclization and subsequent dehydration or dehydrogenation to yield the aromatic pyridine ring. acgpubs.orgnih.govacs.org

Table 1: Comparison of Key Multi-component Pyridine Syntheses

| Reaction Name | Typical Starting Materials | Key Intermediates | Final Step |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Enamine, Knoevenagel adduct, dihydropyridine (B1217469) | Oxidation |

| Guareschi-Thorpe | β-diester, cyanoacetate/cyanoacetamide, ammonium salt | Cyanoacetamide, 1,5-dicarbonyl | Cyclization/Dehydration |

| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonium salt | Michael adduct, 1,5-dicarbonyl, imine | Aromatization |

| Chichibabin Synthesis | Aldehydes/ketones, ammonia | Imines, aldol and Michael adducts | Cyclization/Dehydration |

Decarboxylative reactions offer an alternative route to pyridine synthesis, often utilizing α-amino acids as starting materials. organic-chemistry.orgresearchgate.net A visible-light-induced decarboxylative Chichibabin-type pyridine synthesis has been developed. sci-hub.se In this process, an in-situ generated α-enamine acid, upon photoexcitation, is oxidized by aerobic oxygen to form a radical cation species. Subsequent decarboxylation and further oxidation generate an iminium intermediate which then undergoes cyclization to form the pyridinium (B92312) ring. sci-hub.se

Mechanistic studies suggest that these reactions can proceed through an ionic pathway involving the formation of an intermediate, followed by oxidative processes and intramolecular amination. organic-chemistry.org For instance, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines can yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which likely proceeds through an in-situ decarboxylation process to form substituted 2-amino isonicotinic acids. organic-chemistry.org

Visible-light-driven decarboxylative cyclizations involving amino acids and aldehydes have also been reported. rsc.org The proposed mechanism for some of these transformations involves the photoinduced decarboxylation of an amino acid derivative to generate an α-amino radical. This radical can then engage in further reactions, such as addition to an α,β-unsaturated amide, followed by intramolecular radical cyclization to construct new heterocyclic systems. rsc.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgiust.ac.ir This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. iust.ac.irslideshare.net Furthermore, the nitrogen atom's basic lone pair can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring and creating a pyridinium cation. iust.ac.ir

Substitution on the pyridine ring typically occurs at the 3-position (β-position), as the intermediates formed by attack at the 2- and 4-positions (α- and γ-positions) are less stable. wikipedia.orgslideshare.net However, the presence of activating substituents on the ring can influence the rate and regioselectivity of the reaction. masterorganicchemistry.com

In the case of this compound, the methyl group is an activating group, while the phenyl groups are also generally activating and ortho-, para-directing. The interplay of these substituents, along with the deactivating effect of the pyridine nitrogen, will determine the outcome of electrophilic substitution reactions.

Specific electrophilic substitution reactions on pyridine itself, such as nitration and sulfonation, require harsh conditions. wikipedia.orgslideshare.netabertay.ac.uk For example, direct nitration of pyridine is sluggish and may require reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.orgiust.ac.ir Friedel-Crafts alkylation and acylation reactions often fail with pyridine because they lead to N-alkylation or N-acylation. wikipedia.orgiust.ac.ir

For this compound, electrophilic attack is expected to occur on the phenyl rings as well as the pyridine ring. The phenyl rings are more activated towards electrophilic substitution than the pyridine ring. Within the pyridine ring, the 3- and 5-positions are the most likely sites for substitution, although the steric hindrance from the adjacent phenyl groups might influence the regioselectivity. The electron-rich phenyl rings are likely to undergo substitution at their ortho- and para-positions.

Theoretical studies using density functional theory (DFT) on related 3,5-dimethyl-2,6-diphenylpyridine derivatives have analyzed the molecular electrostatic potential (MEP). niscpr.res.in The MEP can help predict sites for electrophilic attack, with electron-rich regions (typically colored red) being the most susceptible. niscpr.res.in

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reactivity | Mechanistic Considerations |

| Formation | Readily formed via multi-component reactions. | Proceeds through various named syntheses (Hantzsch, Kröhnke, etc.) involving condensation and cyclization steps. Decarboxylative routes are also possible. |

| Thermolysis | Subject to decomposition at high temperatures. | Likely involves loss of substituents or cleavage of the pyridine ring. |

| Photolysis | Can undergo decomposition upon UV irradiation. | May involve cleavage of substituent bonds or the pyridine ring itself. Precursors can form reactive intermediates like nitrenium ions. |

| Electrophilic Aromatic Substitution | Pyridine ring is deactivated; phenyl rings are activated. | Substitution favored at the 3- and 5-positions of the pyridine ring and ortho/para positions of the phenyl rings. Steric hindrance is a factor. |

Role of Nitrenium Ions (Singlet and Triplet States)

The study of nitrenium ions generated from precursors related to this compound provides insight into fundamental reaction mechanisms. Specifically, the photolysis and thermolysis of 1-amino- and 1-anilino-2-methyl-4,6-diphenylpyridinium salts serve as routes to generate singlet and triplet nitrenium ions, which exhibit distinct reactivity.

Thermolysis of 1-anilino-2-methyl-4,6-diphenylpyridinium tetrafluoroborate in the presence of trifluoroacetic acid (TFA) and benzene or toluene (B28343) leads to the formation of N-substitution products. This reaction proceeds via a singlet phenylnitrenium ion, which is generated through the unimolecular decomposition of the salt. The singlet nitrenium ion acts as an electrophile, leading to aromatic amination. nih.gov The interaction with the heterocyclic nitrogen of the pyridine ring is thought to stabilize the singlet state over the triplet state, thus favoring this amination pathway. csic.es

In contrast, the photolysis of these pyridinium salts generates a triplet phenylnitrenium ion. Triplet nitrenium ions, being in a more stable electronic ground state for the parent nitrenium ion (NH2+), tend to undergo reactions such as hydrogen atom abstraction rather than aromatic substitution. nih.gov For instance, photolysis of 1-anilino-2-methyl-4,6-diphenylpyridinium tetrafluoroborate results in the formation of this compound, aniline (B41778), and products of hydrogen abstraction like biphenyl. The spin state of the nitrenium ion is a critical determinant of the reaction outcome, with singlet states leading to amination and triplet states favoring abstraction and other radical-type reactions. csic.esresearchgate.net The choice between thermolysis and photolysis provides a method for selectively generating either the singlet or triplet species, respectively.

The stability and reactivity of nitrenium ions are also influenced by substituents. Arylnitrenium ions are generally more stable than alkylnitrenium ions due to the delocalization of the positive charge into the aryl ring. dicp.ac.cn The presence of a powerful donor substituent on the nitrogen atom can further stabilize the nitrenium ion, with the singlet state being stabilized to a greater extent than the triplet state. dicp.ac.cn

| Reaction Condition | Intermediate Species | Major Products | Reaction Type |

|---|---|---|---|

| Thermolysis in Arene-Trifluoroacetic Acid | Singlet Phenylnitrenium Ion | This compound, N-substitution products (e.g., diphenylamine) | Aromatic N-substitution |

| Photolysis in Arene-Trifluoroacetic Acid | Triplet Phenylnitrenium Ion | This compound, Aniline, Hydrogen abstraction products (e.g., Biphenyl) | Hydrogen Abstraction |

C-H Activation and Functionalization Studies

The direct functionalization of carbon-hydrogen (C-H) bonds in aromatic systems is a powerful tool in organic synthesis. While specific studies on the C-H activation of this compound are not extensively detailed, research on the closely related 2,6-diphenylpyridine (B1197909) provides significant insights into the potential reactivity of this class of compounds.

Studies on 2,6-diphenylpyridine have shown that the ortho-C-H bonds of the phenyl rings are susceptible to activation by transition metals. For example, iridium complexes can promote the double ortho-C-H bond activation of 2,6-diphenylpyridine to form a dianionic C,N,C-pincer ligand. csic.es Similarly, platinum complexes can effect the cyclometalation of 2,6-diphenylpyridine. The reaction of potassium tetrachloroplatinate with 2,6-diphenylpyridine in acetic acid results in a monocyclometalated species. acs.org This can then undergo a second cyclometalation to yield a C^N^C dicyclometalated complex, a reaction that is notably facilitated by the addition of water. acs.org

The functionalization of the diphenylpyridine core can also be achieved through other synthetic strategies. For instance, 4-bromo-2,6-diphenylpyridine (B1601486) is a key intermediate that allows for further functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl groups at the 4-position. This approach enables the synthesis of a variety of 2,4,6-triarylpyridines.

Furthermore, a range of polysubstituted pyridines, including derivatives of diphenylpyridine, have been synthesized through methods that involve the functionalization of C-H bonds in precursor molecules. One such approach is the base-promoted β-C(sp3)−H functionalization of enaminones to construct the pyridine ring. dicp.ac.cn

| Reactant | Reagent/Catalyst | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2,6-Diphenylpyridine | IrH5(PiPr3)2 | Iridium(III) pincer complex | Double ortho-C-H bond activation | csic.es |

| 2,6-Diphenylpyridine | K2PtCl4 | Dicyclometalated platinum complex | Sequential ortho-C-H activation | acs.org |

| 4-Bromo-2,6-diphenylpyridine | Phenylboronic acid, Pd(PPh3)4 | 2,4,6-Triphenylpyridine (B1295210) | Suzuki-Miyaura cross-coupling |

Proton-Transfer Kinetics and Interfacial Phenomena

The study of proton transfer at the interface between two immiscible electrolyte solutions (ITIES) offers a clean system to investigate the kinetics of this fundamental process. Research on 2,6-diphenylpyridine (DPP), a close structural analog of this compound, has been used to probe facilitated proton transfer across the interface between an aqueous solution of hydrochloric acid and trifluorotoluene.

Using micropipette voltammetry, it was observed that 2,6-diphenylpyridine facilitates proton transfer in a diffusion-controlled manner. acs.org Further studies at nanopipette-supported interfaces allowed for the determination of kinetic parameters under conditions where the reaction is activation-controlled. The extracted apparent kinetic parameters for DPP-facilitated proton transfer were an apparent standard rate constant (kapp,0) of 3.0 ± 1.8 cm/s and an apparent transfer coefficient (αapp) of 0.3 ± 0.2. acs.org

The voltammetric data for 2,6-diphenylpyridine show symmetric diffusion peaks, which is consistent with a direct interfacial proton transfer mechanism. This suggests that the proton is transferred directly from the hydronium ion at the aqueous side of the interface to the pyridine nitrogen of the DPP molecule in the organic phase. acs.org This is in contrast to other systems, such as with 9-methylacridine, which exhibit asymmetric peaks indicative of an indirect conjugate acid proton transfer pathway. acs.org The structural features of 2,6-diphenylpyridine, and by extension this compound, are thus conducive to a direct interfacial proton transfer process.

| Parameter | Value | Method |

|---|---|---|

| Apparent Standard Rate Constant (kapp,0) | 3.0 ± 1.8 cm/s | Nanopipette Voltammetry |

| Apparent Transfer Coefficient (αapp) | 0.3 ± 0.2 | Nanopipette Voltammetry |

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4,6 Diphenylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For derivatives of 2-Methyl-4,6-diphenylpyridine, both ¹H and ¹³C NMR are employed to map the carbon and hydrogen framework.

In a study of methyl 2-methyl-4,6-diphenylnicotinate, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons between δ 8.07-7.38 ppm. The methyl group on the pyridine (B92270) ring appeared as a singlet at δ 2.71 ppm, and the methyl ester protons resonated at δ 3.65 ppm. rsc.org The corresponding ¹³C NMR spectrum displayed signals for the carbonyl carbon at δ 169.5 ppm, and the pyridine and phenyl carbons in the range of δ 118.5-157.5 ppm, with the methyl carbon at δ 23.1 ppm. rsc.org

Similarly, for 2-methyl-3,6-diphenylpyridine (B8493022), the ¹H NMR spectrum in acetone-d₆ revealed aromatic proton signals from δ 7.41-8.18 ppm and a singlet for the methyl group at δ 2.53 ppm. doi.org The ¹³C NMR spectrum in CDCl₃ for this compound showed signals for the pyridine and phenyl carbons between δ 118.1 and 156.0 ppm, and the methyl carbon at δ 23.8 ppm. doi.org

The structure of various substituted this compound derivatives has been confirmed using these NMR techniques, with specific chemical shifts varying depending on the nature and position of the substituents. rsc.orgdoi.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| Methyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 8.07-7.98 (m, 2H), 7.58 (s, 1H), 7.49-7.38 (m, 8H), 3.65 (s, 3H), 2.71 (s, 3H) rsc.org |

| 2-Methyl-3,6-diphenylpyridine | Acetone-d₆ | 8.18 (d, J = 7.6 Hz, 2H), 7.83 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.51-7.41 (m, 8H), 2.53 (s, 3H) doi.org |

| Ethyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 8.06-8.00 (m, 2H), 7.57 (s, 1H), 7.50-7.40 (m, 8H), 4.12 (q, J = 7.10 Hz, 2H), 2.72 (s, 3H), 1.00 (t, J = 7.10 Hz, 3H) rsc.org |

| Allyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 8.03 (dd, J = 8.10, 1.30 Hz, 2H), 7.58 (s, 1H), 7.51-7.41 (m, 8H), 5.67-5.57 (m, 1H), 5.19-5.09 (m, 2H), 4.55 (d, J = 6.00 Hz, 2H), 2.73 (s, 3H) rsc.org |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| Methyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 169.5, 157.5, 155.8, 148.9, 138.8, 138.7, 129.3, 128.8, 128.5, 128.5, 127.8, 127.2, 126.5, 118.5, 52.2, 23.1 rsc.org |

| 2-Methyl-3,6-diphenylpyridine | CDCl₃ | 156.0, 155.6, 140.8, 139.9, 138.7, 136.1, 129.8, 129.5, 129.3, 129.2, 128.2, 127.4, 118.1, 23.8 doi.org |

| Ethyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 168.9, 157.4, 155.7, 148.9, 138.8, 138.7, 129.3, 128.7, 128.5, 128.4, 127.9, 127.2, 126.7, 118.5, 61.3, 23.1, 13.6 rsc.org |

| Allyl 2-methyl-4,6-diphenylnicotinate | CDCl₃ | 168.7, 157.5, 155.8, 149.2, 138.8, 138.7, 131.2, 129.4, 128.8, 128.7, 128.5, 127.9, 127.2, 126.5, 119.0, 118.6, 66.0, 23.2 rsc.org |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (HRMS-ESI+, GC-MS, Accurate Mass)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound and its analogs. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI+) provides highly accurate mass data, which aids in confirming the elemental composition.

For instance, the HRMS (ESI) of 2-methyl-3,6-diphenylpyridine calculated for C₁₈H₁₆N [M+H]⁺ was 246.1277, with the found value being 246.1282. doi.org This close correlation confirms the molecular formula. Similarly, various derivatives have been characterized using HRMS, consistently showing excellent agreement between the calculated and found masses. rsc.orgdoi.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for analyzing mixtures and identifying components. The mass spectrum of a this compound derivative, 1-(2-Methyl-4,6-diphenylpyridin-3-yl)ethanone, showed a molecular ion peak at m/z 287, which was also the base peak (100% relative intensity). rsc.org The fragmentation pattern provides further structural information. PubChem lists GC-MS data for this compound, with a top peak at m/z 245. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI+) Data for this compound Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-Methyl-3,6-diphenylpyridine | C₁₈H₁₆N | 246.1277 | 246.1282 | doi.org |

| Methyl 2-methyl-4,6-diphenylnicotinate | C₂₀H₁₇NO₂ | 304.1332 | 304.1331 | rsc.org |

| Ethyl 2-methyl-4,6-diphenylnicotinate | C₂₁H₁₉NO₂ | 318.1489 | 318.1491 | rsc.org |

| Allyl 2-methyl-4,6-diphenylnicotinate | C₂₂H₁₉NO₂ | 330.1489 | 330.1488 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic IR absorption bands confirm the presence of specific structural features.

The IR spectrum of 2-methyl-3,6-diphenylpyridine shows absorption bands at 1581 cm⁻¹ and 1454 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the aromatic and pyridine rings. doi.org For derivatives containing a carbonyl group, such as an ester, a strong absorption band for the C=O stretch is observed. For example, in nicotinonitrile derivatives, a sharp band around 2216 cm⁻¹ is indicative of the C≡N group. jocpr.com

Table 4: Infrared (IR) Spectroscopy Data for this compound Derivatives

| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group | Reference |

| 2-Methyl-3,6-diphenylpyridine | 1581, 1454 | C=C, C=N stretch | doi.org |

| 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 2216, 1246 | C≡N, -O-CH₃ stretch | jocpr.com |

| 2-Butyl-4,6-diphenylpyridine | 2961, 2878, 1591, 1581, 1546 | C-H, C=C, C=N stretch | oup.com |

UV-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of this compound derivatives are characterized by strong absorptions in the UV region, arising from π→π* transitions within the conjugated pyridine and phenyl rings.

For a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, the maximum long-wavelength absorption was observed in the range of 349–365 nm, with high molar extinction coefficients between 12,000 and 28,000 M⁻¹cm⁻¹. mdpi.com These strong absorptions make them suitable for applications in photochemistry. mdpi.com The specific position of the absorption maximum (λ_max) is influenced by the substituents on the phenyl rings.

Research on 2,6-diphenylpyridine (B1197909) derivatives showed two main absorption bands, one in the UV-C range (220-280 nm) and another in the UV-B range (above 300 nm). nih.gov The electronic transitions are dominated by π→π* transitions. niscpr.res.in

Table 5: UV-Visible Absorption Data for Substituted Diphenylpyridine Derivatives

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Reference |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Acetonitrile | 349-365 | 12,000-28,000 | mdpi.com |

| 2,6-bis-(4-methylsulphanylphenyl)pyridine | - | 374 | - | nih.gov |

| 2,6-diphenylpyridine | - | 341 | - | nih.gov |

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy reveals information about the excited state properties of molecules. Many diphenylpyridine derivatives exhibit interesting fluorescence and luminescence characteristics.

The emission spectra of diphenylpyridine derivatives are often sensitive to their chemical structure. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives emit fluorescence in the blue-green region of the spectrum, typically between 410 and 500 nm. mdpi.com The introduction of electron-donating groups, such as -SCH₃, can enhance fluorescence intensity, while the presence of both electron-donating and electron-accepting groups can lead to a red-shift in the emission maximum. mdpi.com

In a study of 2,6-diphenylpyridine-based fluorophores, increasing the electron-donating ability of substituents resulted in a successive red shift in their emission spectra. researchgate.net

Table 6: Fluorescence Emission Data for Substituted Diphenylpyridine Derivatives

| Compound | Emission Maximum (λ_em) (nm) | Region | Reference |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | 410-500 | Blue-green | mdpi.com |

| 2,6-bis-(4-methylsulphanylphenyl)pyridine | 374 | - | nih.gov |

| 2,6-diphenylpyridine | 341 | - | nih.gov |

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, has been observed in diphenylpyridine derivatives. This phenomenon indicates a change in the electronic distribution between the ground and excited states.

Positive solvatochromism was studied for 2,6-bis-(4-methylsulphanylphenyl)pyridine, where the absorption and emission spectra were analyzed using the Dimroth-Reichardt solvent parameter. nih.gov This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state. The study of solvatochromism provides valuable information on the nature of the electronic transitions and the excited state dipole moment of these compounds. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal XRD)

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal XRD data for the target compound, this compound. This investigation revealed a notable absence of publicly available, peer-reviewed crystallographic data for this specific molecule.

While the solid-state structure of this compound has not been individually reported, extensive crystallographic studies have been performed on closely related diphenylpyridine derivatives. These studies offer valuable insights into the likely structural characteristics of the target compound. For instance, detailed X-ray diffraction data is available for the parent compound, 2,6-diphenylpyridine , as well as for various substituted analogues such as This compound-3-carbonitrile and 4-(3-methoxyphenyl)-2,6-diphenylpyridine .

Analysis of these related structures consistently reveals a non-planar arrangement of the pyridine and phenyl rings. The dihedral angles between the central pyridine ring and the two flanking phenyl rings are a key structural feature, typically showing significant twisting. This rotation is a consequence of steric hindrance between the ortho-hydrogens of the phenyl groups and the substituents on the pyridine ring. It is reasonable to infer that this compound would adopt a similar twisted conformation in the solid state.

Although specific crystallographic parameters for this compound are not available, the table below presents representative data for analogous compounds to illustrate the typical values determined through single-crystal XRD analysis.

| Parameter | 2,6-diphenylpyridine | 4-(3-methoxyphenyl)-2,6-diphenylpyridine |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | I2/a |

| a (Å) | 16.1368(16) | Not Reported |

| b (Å) | 12.5371(14) | Not Reported |

| c (Å) | 6.2969(4) | Not Reported |

| α (°) | 90 | 90 |

| β (°) | 90 | Not Reported |

| γ (°) | 90 | 90 |

| Volume (ų) | 1273.9(2) | Not Reported |

| Z | 4 | Not Reported |

Note: The data for the related compounds is provided for illustrative purposes only. The absence of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research to fully characterize this compound's solid-state structure.

Theoretical and Computational Investigations of 2 Methyl 4,6 Diphenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. DFT calculations have been performed on pyridine (B92270) derivatives to understand their fundamental chemical nature. While specific DFT data for 2-Methyl-4,6-diphenylpyridine is not available in the provided search results, extensive studies on the closely related analogue, 3,5-dimethyl-2,6-diphenylpyridine , offer valuable insights into the expected properties. niscpr.res.inniscpr.res.in

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.comaimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For the analogue 3,5-dimethyl-2,6-diphenylpyridine , DFT calculations at the wB97XD/Def2TZVPP level determined the HOMO and LUMO energies. niscpr.res.inniscpr.res.in The distribution of electron density in the HOMO orbital is primarily on the pyridine ring and the phenyl substituents, while the LUMO is also delocalized across the aromatic system. This distribution is crucial for understanding intramolecular charge transfer processes.

Table 1: Calculated HOMO-LUMO Energies for 3,5-dimethyl-2,6-diphenylpyridine

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.8026 |

| ELUMO | 0.0000 |

| Energy Gap (ΔE) | 8.8026 |

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Theoretical methods can predict spectroscopic properties, such as UV-Visible absorption spectra. Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. gaussian.com These calculations help identify the nature of electronic transitions, such as π→π* or n→π* transitions.

For 3,5-dimethyl-2,6-diphenylpyridine , TD-DFT calculations predict that the dominant electronic transitions are of the π→π* type. niscpr.res.inniscpr.res.in The predicted absorption wavelength for the primary HOMO to LUMO transition provides insight into the color and electronic behavior of the compound. niscpr.res.inniscpr.res.in Studies on other 2,6-diphenylpyridine (B1197909) derivatives confirm that their UV/Vis and emission spectra show a successive red shift with the increasing electron-donating ability of substituents. researchgate.net

Table 2: Predicted UV-Visible Absorption Data for 3,5-dimethyl-2,6-diphenylpyridine

| Transition | Calculated Wavelength (λmax) | Major Contribution |

|---|---|---|

| S0 → S1 | 277.56 nm | HOMO → LUMO |

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. niscpr.res.inresearchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be deformed.

Calculations for the analogue 3,5-dimethyl-2,6-diphenylpyridine provide the following values for these descriptors. niscpr.res.inniscpr.res.in

Table 3: Calculated Reactivity Descriptors for 3,5-dimethyl-2,6-diphenylpyridine

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.8026 |

| Electron Affinity (A) | 0.0000 |

| Electronegativity (χ) | 4.4013 |

| Chemical Hardness (η) | 4.4013 |

Data sourced from studies on a structural analogue, 3,5-dimethyl-2,6-diphenylpyridine. niscpr.res.inniscpr.res.in

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key property that quantifies the second-order NLO response of a molecule. DFT calculations are an effective way to predict the hyperpolarizability of organic molecules. researchgate.net

For the analogue 3,5-dimethyl-2,6-diphenylpyridine , the total hyperpolarizability (βtotal) was calculated to be significant, suggesting potential for NLO applications. niscpr.res.inniscpr.res.in The calculated value was found to be 2.7 times that of urea, a standard reference material for NLO properties. niscpr.res.inniscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary computational tool for investigating the properties of molecules in their electronic excited states. nih.gov It is essential for understanding photophysical processes like absorption and fluorescence. nih.gov TD-DFT calculations can determine the energies of excited states, the nature of electronic transitions, and how the molecular geometry relaxes after excitation. nih.govnih.gov

In studies of related diphenylpyridine systems, TD-DFT has been used to confirm the presence of intramolecular charge transfer (ICT) states, which are crucial for fluorescence. researchgate.net For substituted 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations of fluorescence emission spectra were performed to understand the influence of solvent polarity on the emission wavelengths. mdpi.com These studies show that TD-DFT is a powerful method for predicting and interpreting the complex photophysical behavior of diphenylpyridine derivatives.

Molecular Modeling for Mechanistic Insights (e.g., PA-PB1 interaction)

Molecular modeling, including techniques like molecular docking, provides critical insights into how small molecules interact with biological macromolecules. The 4,6-diphenylpyridine scaffold has been identified as a promising framework for developing novel antiviral agents that target the influenza virus. acs.orgunisi.it

Specifically, these compounds are being investigated as inhibitors of the protein-protein interaction (PPI) between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza virus's RNA-dependent RNA polymerase. acs.orgnih.gov This interaction is essential for viral replication, making it an attractive target for new antiviral drugs. acs.orgmdpi.com

Molecular modeling simulations have been instrumental in clarifying the binding mechanism of 4,6-diphenylpyridine derivatives. acs.orgunisi.it Docking studies have shown how these compounds fit into a highly conserved pocket on the PA subunit, thereby disrupting its interaction with PB1. acs.orgnih.gov This theoretical work has guided the chemical modification of the diphenylpyridine scaffold to improve its inhibitory activity and has been crucial in exploring the structure-activity relationships of this class of compounds as potential anti-influenza agents. acs.orgunisi.it

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

The spatial arrangement of the phenyl rings relative to the central pyridine core in this compound, along with the nature and strength of intermolecular forces, dictates its crystal packing and solid-state properties. Theoretical and computational methods, particularly conformational analysis and Hirshfeld surface analysis, provide profound insights into these characteristics. While specific studies exclusively on this compound are limited, extensive research on closely related diphenyl and triphenylpyridine derivatives allows for a detailed and comparative understanding.

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angles between the planes of the pyridine ring and the two attached phenyl rings at positions 4 and 6. These angles are a result of the balance between steric hindrance from the ortho-hydrogens of the phenyl groups and the electronic effects of the pyridine nitrogen.

In the analogous compound, 2,6-diphenylpyridine, X-ray crystallography reveals that the phenyl rings are not coplanar with the pyridine ring. The dihedral angles between the pyridine ring and the phenyl rings attached at the C2 and C6 positions are 29.68 (18)° and 26.58 (17)°, respectively psu.eduresearchgate.net. For substituted 2,4,6-triphenylpyridine (B1295210) derivatives, these angles vary depending on the nature and position of the substituents. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the benzene (B151609) rings by 17.26 (6)°, 56.16 (3)°, and 24.50 (6)° nih.goviucr.orgresearchgate.net.

Based on these related structures, it is expected that in this compound, the two phenyl rings will also be twisted out of the plane of the pyridine ring. The presence of the methyl group at the C2 position likely influences the dihedral angle of the adjacent phenyl group to a different extent than the phenyl group at the C6 position.

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

For various substituted diphenyl- and triphenylpyridines, Hirshfeld surface analysis has shown that the crystal packing is predominantly governed by a combination of C–H···π interactions, H···H contacts, and other weak van der Waals forces. nih.goviucr.orgresearchgate.net

A detailed breakdown of the intermolecular contacts and their percentage contributions to the Hirshfeld surface for structurally similar compounds is presented below. These findings provide a strong indication of the types of interactions that stabilize the crystal structure of this compound.

In the case of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the analysis reveals that H···H (50.4%) and C···H/H···C (37.9%) interactions are the most significant contributors to the crystal packing nih.govresearchgate.net. Similarly, for 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-(phenoxymethyl)-1,2-oxazole, H···H (48.7%) and H···C/C···H (22.2%) contacts are dominant. gazi.edu.tr

The key intermolecular interactions identified in related pyridine derivatives include:

C–H···π interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the phenyl or pyridine ring) acts as the acceptor. In 2,6-diphenylpyridine, molecules are linked into chains by a weak C–H···π interaction. psu.eduresearchgate.net In more complex triphenylpyridines, these interactions create three-dimensional networks. nih.goviucr.org

H···H contacts: These represent the most abundant type of interaction in the crystal packing of many organic molecules and are a major component of the van der Waals forces.

Other weak interactions: Depending on the substituents, other interactions such as C–H···O, C–H···N, and halogen bonds (e.g., C–H···Cl) can also play a role in the supramolecular assembly nih.govgazi.edu.tr.

The fingerprint plots derived from Hirshfeld surface analysis provide a visual representation of these interactions. The plots for related compounds consistently show distinct spikes and wings characteristic of specific contact types, confirming the prevalence of H···H and C···H contacts.

Coordination Chemistry and Ligand Properties of 2 Methyl 4,6 Diphenylpyridine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2,6-diphenylpyridine (B1197909) framework leverages its ability to act as a "pincer" ligand. The central nitrogen atom of the pyridine (B92270) ring provides a primary coordination site, while the C-H bonds at the ortho-positions of the flanking phenyl rings can be activated to form metal-carbon bonds. This leads to highly stable, multidentate chelation.

Key coordination modes include:

N-bidentate Coordination : In some contexts, the ligand can coordinate through the pyridine nitrogen and a nitrogen atom from a substituent, such as in 2-(2'-pyridyl)-4,6-diphenylpyridine. researchgate.net

C^N^C Tridentate Coordination : This is the most prominent coordination mode for 2,6-diphenylpyridine derivatives, where the ligand binds to a metal center through the central pyridine nitrogen and one carbon atom from each of the two phenyl rings. rsc.org This mode creates two five-membered metallacyclic rings, resulting in a rigid and planar pincer complex. rsc.orgd-nb.info This coordination has been observed in complexes with various metals, including platinum(II) and gold(III). acs.orgmdpi.com

N^N^C and N^C^N Tridentate Coordination : Analogues of 2,6-diphenylpyridine, such as phenyl-2,2′-bipyridine and dipyridyl-benzene derivatives, can coordinate in N^N^C or N^C^N modes, respectively, demonstrating the versatility of the polypyridine framework in designing terdentate ligands. rsc.org